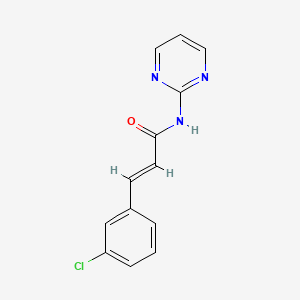
3-(3-chlorophenyl)-N-2-pyrimidinylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-N-2-pyrimidinylacrylamide, commonly known as CPAA, is a chemical compound that has been extensively studied for its potential use in scientific research. CPAA belongs to a class of compounds known as acrylamides, which have been shown to possess various biological activities. The purpose of
Mecanismo De Acción
The exact mechanism of action of CPAA is not fully understood, but it has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. CPAA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CPAA has been shown to inhibit the activity of various enzymes, including topoisomerase II and xanthine oxidase, which are involved in DNA replication and oxidative stress, respectively.
Biochemical and Physiological Effects:
CPAA has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis in cancer cells, and inhibiting the growth of bacterial and fungal strains. CPAA has also been shown to reduce oxidative stress and inhibit DNA replication in cancer cells. Additionally, CPAA has been shown to have minimal toxicity in normal cells, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPAA has several advantages for lab experiments, including its ability to inhibit the NF-κB pathway, induce apoptosis in cancer cells, and inhibit the growth of bacterial and fungal strains. CPAA also has minimal toxicity in normal cells, making it a safe and promising candidate for further research. However, CPAA has some limitations for lab experiments, including its relatively low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on CPAA, including further studies on its mechanism of action, its potential use as an anti-inflammatory and anticancer agent, and its potential use as an antimicrobial agent. Additionally, future research could focus on improving the solubility of CPAA in water and reducing its potential for off-target effects. Overall, CPAA is a promising compound for scientific research with potential applications in various fields, including medicine and biotechnology.
Métodos De Síntesis
CPAA can be synthesized through a multistep process starting with the reaction of 3-chlorobenzaldehyde with malononitrile to form 3-(3-chlorophenyl)acrylic acid. This intermediate is then reacted with 2-aminopyrimidine in the presence of a base to form CPAA. The purity of the final product can be improved through various purification techniques, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
CPAA has been shown to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. As a result, it has been studied extensively for its potential use in scientific research. CPAA has been used as a tool compound to study the role of the NF-κB pathway in inflammation and cancer. Additionally, CPAA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CPAA has also been studied for its potential use as an antimicrobial agent, with promising results against various bacterial and fungal strains.
Propiedades
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-pyrimidin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-11-4-1-3-10(9-11)5-6-12(18)17-13-15-7-2-8-16-13/h1-9H,(H,15,16,17,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPMWHWNOBJOKR-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-2-pyrimidinylacrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5753340.png)
![1-[(3-biphenylyloxy)acetyl]indoline](/img/structure/B5753341.png)

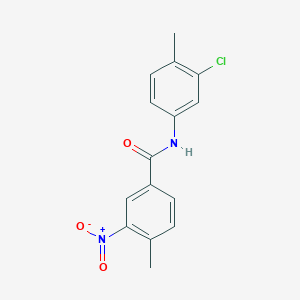


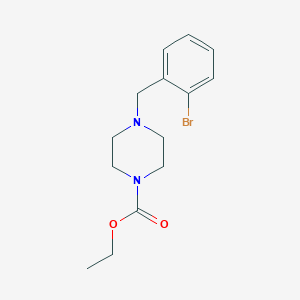

![3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5753388.png)
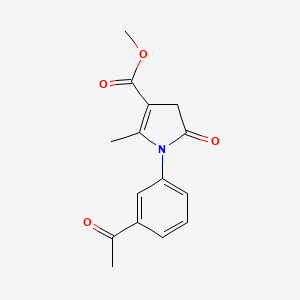
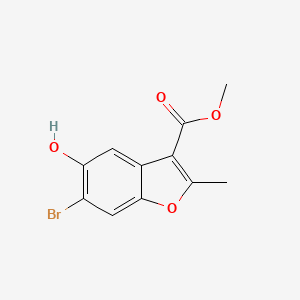
![N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5753406.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5753418.png)
![5-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5753435.png)